3-Bromo-5-chloro-2-hydroxybenzyl alcohol
Overview
Description
3-Bromo-5-chloro-2-hydroxybenzyl alcohol is an organic compound with the molecular formula C7H6BrClO2. It is also known by its IUPAC name, 2-bromo-4-chloro-6-(hydroxymethyl)phenol. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions .
Scientific Research Applications
3-Bromo-5-chloro-2-hydroxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Safety and Hazards
The safety information for 3-Bromo-5-chloro-2-hydroxybenzyl alcohol includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302 + P352, and P305 + P351 + P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the preparation of inhibitors for the bet bromodomain family member brd4 , which could suggest a potential target.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate used to prepare (isoxazolylphenyl)arylmethanols as inhibitors of the BET bromodomain family member BRD4 . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
Given its role as an intermediate in the synthesis of inhibitors of the BET bromodomain family member BRD4 , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be used in the synthesis of inhibitors of the BET bromodomain family member BRD4 , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role as an intermediate in the synthesis of inhibitors of the BET bromodomain family member BRD4 , it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol typically involves the bromination and chlorination of a suitable precursor, followed by hydroxylation. One common method involves the bromination of 5-chloro-2-hydroxybenzyl alcohol using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-bromo-5-chloro-2-hydroxybenzaldehyde, while reduction can produce 3-bromo-5-chloro-2-hydroxybenzylamine .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzyl alcohol: Similar structure but lacks the chlorine atom.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: An oxidized form of the compound.
5-Bromo-2-chlorobenzyl alcohol: Similar structure but with different substitution pattern.
Uniqueness
3-Bromo-5-chloro-2-hydroxybenzyl alcohol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-chloro-6-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRSNICKUNKOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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